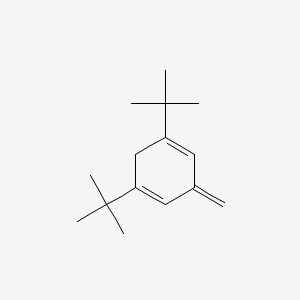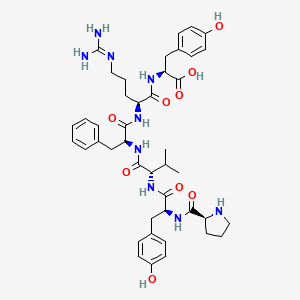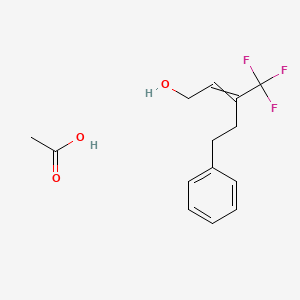![molecular formula C10H10O6S B12528331 Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-80-5](/img/structure/B12528331.png)
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfooxy group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(sulfooxy)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid)
Uniqueness
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
651705-80-5 |
|---|---|
Fórmula molecular |
C10H10O6S |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
methyl 3-(4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O6S/c1-15-10(11)7-4-8-2-5-9(6-3-8)16-17(12,13)14/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
RNXDKKDNSGPZFR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



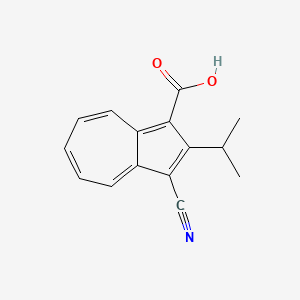

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
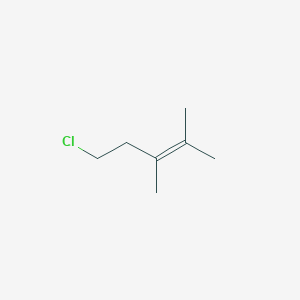

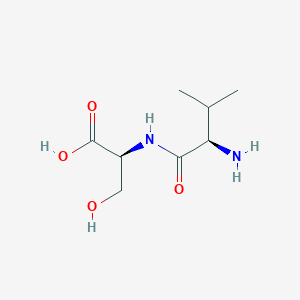
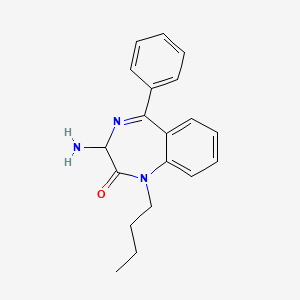
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
phosphanium bromide](/img/structure/B12528337.png)
